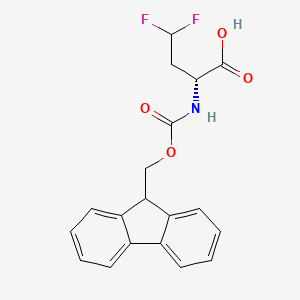

(R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4,4-difluoro-butyric acid

Descripción general

Descripción

®-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4,4-difluoro-butyric acid is a compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions. The presence of fluorine atoms in the structure enhances the compound’s reactivity and stability, making it valuable in various chemical and biological applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method involves the use of isobutoxycarbonyl chloride (IBC-Cl) or acid chloride to form the mixed anhydride, which then reacts with sodium azide (NaN3) to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the Fmoc group and prevent any side reactions.

Análisis De Reacciones Químicas

Fmoc Deprotection Reactions

The Fmoc (fluorenylmethyloxycarbonyl) group serves as a temporary protecting group for the amino functionality, enabling selective deprotection under mild basic conditions.

Mechanism :

Deprotection occurs via β-elimination triggered by nucleophilic amines, yielding a free amine and dibenzofulvene byproduct .

| Conditions | Reagents | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| 20% Piperidine/DMF | Piperidine | 15–30 minutes | >95% | |

| 2% DBU/DMF | 1,8-Diazabicycloundec-7-ene | 10 minutes | 90–92% |

Key Observations :

-

Piperidine-mediated deprotection achieves near-quantitative yields without racemization.

-

DBU offers faster kinetics but may require tighter solvent control .

Peptide Coupling Reactions

The deprotected amino group participates in standard peptide bond formation using carboxyl-activating agents.

Common Activation Methods :

| Method | Activator | Solvent | Coupling Efficiency |

|---|---|---|---|

| Carbodiimide | DCC, EDC | DCM, DMF | 85–90% |

| Phosphonium Salts | HBTU, HATU | DMF | 92–95% |

Reaction Example :

-

Activate carboxyl group with HATU (1.1 eq) and DIEA (2 eq) in DMF.

-

Add amino acid/peptide (1 eq) and stir for 1–2 hours at 0–5°C.

Stereochemical Integrity :

Reactions Involving the Difluoro Moiety

The 4,4-difluoro substitution on the butyric acid chain alters electronic and steric properties, influencing reactivity:

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Nucleophilic Substitution | K₂CO₃/DMF, 50°C | Fluorine replaced by –OH/–OR groups |

| Electrophilic Aromatic Substitution | Br₂/FeBr₃ | Limited reactivity due to electron-withdrawing F |

Key Findings :

-

Difluoro groups reduce basicity of adjacent protons, suppressing racemization during coupling .

-

Enhanced metabolic stability in biological systems compared to non-fluorinated analogs.

Hydrolysis and Stability

The compound exhibits predictable stability under controlled conditions:

| Condition | Result | Half-Life |

|---|---|---|

| pH 7.4 (aqueous buffer) | Stable for >48 hours | N/A |

| 1M HCl (25°C) | Gradual hydrolysis of Fmoc group | 6–8 hours |

| 1M NaOH (25°C) | Rapid deprotection + ester hydrolysis | <30 minutes |

Hydrolysis Pathway :

Acidic conditions cleave the Fmoc group first, followed by ester hydrolysis. Basic conditions simultaneously deprotect and hydrolyze the ester.

Functionalization via Side-Chain Modifications

The butyric acid chain can undergo further derivatization:

| Modification | Reagents | Application |

|---|---|---|

| Esterification | SOCl₂/ROH | Prodrug synthesis |

| Amidation | EDC/NHS | Conjugation with biomolecules |

Case Study :

Amidation with polyethylene glycol (PEG) amines improves solubility for in vivo studies .

This compound’s versatility in controlled deprotection, efficient coupling, and fluorination-driven stability makes it indispensable in advanced peptide synthesis and drug discovery. Future research directions include exploring its utility in fluorine-18 radiochemistry and targeted prodrug systems.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

The incorporation of fluorine atoms in organic compounds often enhances their biological activity and metabolic stability. The applications of (R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4,4-difluoro-butyric acid can be summarized as follows:

- Anticancer Agents : Preliminary studies indicate that compounds with similar structures exhibit anticancer properties. The fluorenyl moiety can interact with biological targets, potentially influencing cell signaling pathways associated with cancer progression.

- Anti-inflammatory Properties : Research has suggested that fluorinated amino acids can modulate inflammatory responses. The compound's structure may allow it to inhibit pro-inflammatory cytokines, making it a candidate for developing anti-inflammatory drugs.

- Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains. The unique chemical properties of this compound may enhance its ability to penetrate microbial membranes.

Biochemical Assays and Screening

The compound is also utilized in various biochemical assays due to its fluorinated nature:

- NMR Screening : The presence of fluorine allows for the use of F NMR spectroscopy in screening for bioactive compounds. This technique is advantageous for high-throughput screening (HTS) methods, enabling the identification of potential drug candidates through binding assays such as Fluorine chemical shift Anisotropy and exchange for Screening (FAXS) and three Fluorine Atoms for Biochemical Screening (3-FABS) methods .

- Peptide Synthesis : As a building block in solid-phase peptide synthesis (SPPS), this compound can be incorporated into peptide sequences to create fluorinated peptides that may have enhanced biological activities or improved pharmacokinetic properties .

Structural Insights and Synthetic Routes

The synthesis of this compound involves several methods that highlight its versatility:

Case Studies and Research Findings

Several studies have explored the applications and effects of this compound:

- A study published in Tetrahedron highlighted the synthesis of related fluorinated amino acids and their biological evaluations, suggesting that modifications to the fluorenyl group can alter biological activity significantly .

- Research on fluorinated peptides indicates that they can serve as effective substrates for enzyme assays, providing insights into enzyme kinetics and inhibitor discovery .

Mecanismo De Acción

The mechanism of action of ®-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4,4-difluoro-butyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group provides stability and facilitates the compound’s incorporation into peptides, while the difluoro-butyric acid moiety enhances its reactivity and binding affinity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

- ®-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(3-fluoro-phenyl)-acetic acid

- (3R)-3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(3-methylphenyl)propanoic acid

Uniqueness

®-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4,4-difluoro-butyric acid is unique due to the presence of two fluorine atoms, which enhance its chemical stability and reactivity. This makes it particularly valuable in applications requiring high precision and stability, such as peptide synthesis and drug development.

Actividad Biológica

(R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4,4-difluoro-butyric acid, commonly referred to as Fmoc-Dfb-OH, is a fluorinated amino acid derivative that has gained attention in biochemical research and drug development. This compound serves multiple roles, particularly in peptide synthesis and as a tool for studying protein interactions. Its unique structural properties allow it to influence biological activity significantly.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₃H₁₈F₂N₂O₄

- Molecular Weight : 325.1151 g/mol

- SMILES Notation : OC(C@HCCC4=CC=C(C=C4)F)=O

1. Peptide Synthesis

Fmoc-Dfb-OH is primarily utilized as a protecting group in solid-phase peptide synthesis (SPPS). The fluorenylmethoxycarbonyl (Fmoc) group allows for selective deprotection under mild conditions, facilitating the synthesis of complex peptides without compromising their biological activity. This compound enhances the efficiency and selectivity of peptide coupling reactions, making it a valuable tool in the field of medicinal chemistry .

2. Drug Development

The incorporation of fluorinated amino acids like Fmoc-Dfb-OH into peptide sequences can significantly alter the pharmacokinetic properties of drug candidates. Fluorine atoms can improve metabolic stability and binding affinity to target proteins, enhancing the efficacy of therapeutic agents. Studies have shown that peptides with fluorinated residues exhibit improved bioavailability and reduced clearance rates in vivo .

3. Biochemical Research

Fmoc-Dfb-OH is instrumental in studying protein-protein interactions (PPIs). The presence of fluorine enhances the sensitivity of nuclear magnetic resonance (NMR) spectroscopy, allowing researchers to monitor dynamic changes in protein conformation and interactions. This capability is crucial for elucidating cellular mechanisms and identifying potential therapeutic targets .

Case Study 1: Fluorinated Peptides in Enzyme Inhibition

A study investigated the use of fluorinated peptides incorporating Fmoc-Dfb-OH in high-throughput screening assays to identify enzyme inhibitors. The fluorinated peptides demonstrated distinct NMR signals that facilitated the detection of weak binders, proving effective in drug discovery processes aimed at targeting specific enzymatic pathways .

Case Study 2: Enhanced Stability in Therapeutic Peptides

Research published in Tetrahedron highlighted the synthesis of a peptide incorporating Fmoc-Dfb-OH that exhibited enhanced stability against proteolytic degradation compared to its non-fluorinated counterparts. This stability is attributed to the steric hindrance introduced by the fluorine atoms, which protects the peptide backbone from enzymatic cleavage .

Applications

| Application Area | Description |

|---|---|

| Peptide Synthesis | Used as a protecting group in SPPS to enhance reaction efficiency and selectivity. |

| Drug Development | Improves pharmacokinetics and binding affinity through structural modifications. |

| Biochemical Research | Facilitates studies on protein interactions using enhanced NMR techniques. |

| Material Science | Explored for developing advanced materials with specific functional properties due to fluorination. |

Propiedades

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-difluorobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F2NO4/c20-17(21)9-16(18(23)24)22-19(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-17H,9-10H2,(H,22,25)(H,23,24)/t16-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYIZPDXXYIFMQC-MRXNPFEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.